molecular formula C17H22N4O4 B2609769 1-Ethyl-4-(3-((6-methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione CAS No. 1904230-32-5

1-Ethyl-4-(3-((6-methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione

Cat. No.: B2609769
CAS No.: 1904230-32-5
M. Wt: 346.387
InChI Key: CXIZFOVPKSCDIO-UHFFFAOYSA-N
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Description

1-Ethyl-4-(3-((6-methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione is a sophisticated synthetic chemical building block designed for medicinal chemistry and drug discovery research. This compound features a unique hybrid architecture, integrating a pyrrolidine ring linked via an ether bridge to a 6-methylpyridin-2-yl group and a piperazine-2,3-dione core. The piperazinedione scaffold is a privileged structure in pharmaceutical development, known for its diverse biological activities and potential to interact with various enzyme systems . Similarly, the indole nucleus, a related heterocycle, is widely explored for its broad therapeutic potential, demonstrating the research value of such complex structures . This molecular framework is intended for use in the synthesis of novel bioactive molecules. It may serve as a key intermediate for investigating new therapeutic agents, particularly given that complex heterocycles like piperazines and pyrrolidines are frequently utilized in developing compounds with receptor antagonistic or enzymatic inhibitory activity . Researchers can leverage this compound to explore structure-activity relationships (SAR) and to design potential inhibitors for specific biological targets. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-ethyl-4-[3-(6-methylpyridin-2-yl)oxypyrrolidine-1-carbonyl]piperazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4/c1-3-19-9-10-21(16(23)15(19)22)17(24)20-8-7-13(11-20)25-14-6-4-5-12(2)18-14/h4-6,13H,3,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXIZFOVPKSCDIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)N2CCC(C2)OC3=CC=CC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-4-(3-((6-methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione typically involves multiple steps, starting with the preparation of the pyrrolidine and piperazine rings. The pyrrolidine ring can be synthesized using allylamine via palladium(II)-assisted cyclization or a ring-closing-metathesis strategy . The piperazine ring is then functionalized with the pyrrolidine-1-carbonyl group and the 6-methylpyridin-2-yloxy group through a series of coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-4-(3-((6-methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional carbonyl groups, while substitution could introduce new alkyl or aryl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving piperazine and pyrrolidine rings.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where piperazine derivatives have shown efficacy.

    Industry: It may be used in the development of new materials or as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-Ethyl-4-(3-((6-methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Core Structure Substituents Molecular Weight (g/mol) ClogP Biological Activity
Compound A Piperazine-2,3-dione 1-Ethyl; 4-(3-((6-methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl) Not reported ~2.5* Not reported
Compound B Piperazine-2,3-dione 1,4-Bis-(4-substituted benzyl/phenylethyl) ~350–450 1.2–3.5 Anthelmintic (IC₅₀ < 50 μM)
Compound C Piperazine-2,3-dione 1-Ethyl; 4-[4-(6-trifluoromethylpyrimidin-4-yl)piperazine-1-carbonyl] 400.36 ~3.0* Not reported
Compound D Piperazine-2,6-dione 4-(Pyridin-3-yl); acetic acid side chain ~250 ~0.5 Anticancer (in vitro)

*Estimated based on substituent contributions.

Discussion of Key Differences

  • Position of Dione Groups: Compound A (2,3-dione) vs. Compound D (2,6-dione).
  • Substituent Effects : The ethyl group in Compound A may enhance lipophilicity compared to benzyl groups in Compound B , while the trifluoromethyl group in Compound C improves metabolic stability .
  • Biological Implications : Piperazine-2,3-diones (A , B , C ) show promise in antiparasitic applications, whereas piperazine-2,6-diones (D ) are explored in oncology .

Biological Activity

1-Ethyl-4-(3-((6-methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione is a complex organic compound notable for its structural features, including a piperazine ring, a pyrrolidine moiety, and a methylpyridine derivative. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Chemical Structure and Properties

The chemical formula of this compound is C18H24N4O3C_{18}H_{24}N_{4}O_{3}, indicating its rich functional group composition that contributes to its biological activity. The presence of the piperazine and pyrrolidine rings allows for diverse chemical reactivity, making it a versatile scaffold for drug design.

Antimicrobial Activity

Research indicates that derivatives of piperazine, including this compound, exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar compounds against various bacterial strains, suggesting a mechanism involving disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Antiviral Properties

The antiviral potential of this compound has been explored through its interaction with viral proteins. Molecular docking studies have suggested that it may inhibit key viral enzymes, thereby preventing viral replication. For instance, compounds structurally related to this compound demonstrated effective binding affinities to viral proteases .

Anticancer Effects

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The compound's mechanism of action appears to involve the modulation of cell signaling pathways related to cell survival and proliferation . Notably, research has indicated that similar piperazine derivatives exhibit cytotoxicity against various cancer types, enhancing their therapeutic potential .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Techniques like surface plasmon resonance and molecular docking are employed to elucidate these interactions. Preliminary findings suggest that the compound effectively inhibits enzymes involved in disease pathways, which could enhance its therapeutic applications .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals distinct differences in biological activity influenced by substituents and functional groups.

Compound NameStructural FeaturesUnique Properties
1-MethylpiperazineSimilar piperazine structureEnhanced solubility
5-MethylpyridineContains a pyridine ringIncreased lipophilicity
Pyrrolidine DerivativesIncorporates a pyrrolidine ringDiverse biological activities

The unique combination of piperazine and pyrrolidine frameworks along with the methylpyridine component in this compound may lead to distinct therapeutic effects compared to its analogs .

Case Studies

Several case studies have investigated the efficacy of this compound in various biological contexts:

  • Antimicrobial Efficacy : In a study assessing the antimicrobial properties of piperazine derivatives, this compound showed promising results against Gram-positive bacteria .
  • Cancer Cell Apoptosis : A recent investigation into the anticancer properties revealed that treatment with this compound led to significant apoptosis in FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents .

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